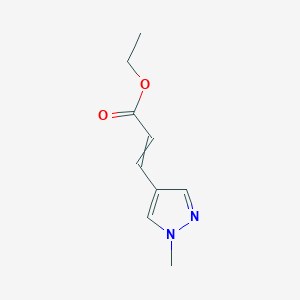

ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate

Description

Properties

IUPAC Name |

ethyl 3-(1-methylpyrazol-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-11(2)7-8/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNCRTPEAMYZER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a carbon-carbon double bond between the pyrazole ring and the acrylate ester group. The key approaches include:

- Cross-coupling reactions such as Heck or Suzuki-Miyaura couplings using pyrazole derivatives functionalized with halides or triflates.

- Condensation reactions between pyrazole aldehydes or ketones and ethyl acrylate or its derivatives under basic or catalytic conditions.

- Alkylation of pyrazoles followed by esterification or acrylation steps.

These methods aim to achieve the (E)-configuration selectively, often confirmed by NMR and chromatographic purification.

Specific Synthetic Routes

Palladium-Catalyzed Cross-Coupling (Heck Reaction)

A well-documented method involves the palladium-catalyzed Heck cross-coupling of pyrazole triflates with ethyl acrylate to form the this compound in high isomeric purity. The typical reaction conditions are:

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(PPh3)2Cl2 |

| Base | Triethylamine (TEA) or diisopropylethylamine |

| Solvent | Dichloromethane (DCM) or other aprotic solvents |

| Temperature | Room temperature to reflux conditions |

| Reaction Time | 1–3 hours |

| Yield | Moderate to good (50–85%) |

| Isomeric Purity | Predominantly (E)-isomer |

This method provides a direct route to the target compound from pyrazole triflates and ethyl acrylate, avoiding multi-step functional group transformations.

Condensation of Pyrazole Aldehydes with Ethyl Acrylate

Another approach involves the condensation of 1-methyl-1H-pyrazol-4-carbaldehyde with ethyl acrylate in the presence of a base such as piperidine under reflux in ethanol. This method yields the this compound through an aldol-type condensation mechanism.

| Parameter | Details |

|---|---|

| Starting Materials | 1-methyl-1H-pyrazol-4-carbaldehyde, ethyl acrylate |

| Base | Piperidine (0.1 mL per 15 mL EtOH) |

| Solvent | Dry ethanol |

| Temperature | Reflux (~78 °C) |

| Reaction Time | 5 hours |

| Workup | Cooling, filtration, recrystallization |

| Yield | High (typically >80%) |

This method is straightforward and uses readily available reagents, producing the acrylate in crystalline form suitable for further purification.

Alkylation of Pyrazoles Followed by Esterification

A less direct but viable method involves first alkylating the pyrazole nitrogen with methyl iodide or methyl sulfate to obtain 1-methylpyrazole derivatives. Subsequent esterification of the pyrazole-4-carboxylic acid or its derivatives with ethanol under acidic or catalytic conditions yields the ethyl ester acrylate. This route is more step-intensive and often less favored unless specific substitution patterns are required.

Analytical Data and Research Outcomes

Spectroscopic Characterization

- NMR Spectroscopy confirms the (E)-configuration by characteristic coupling constants (J ~15-16 Hz) for the vinyl protons.

- Infrared Spectroscopy (IR) shows strong ester carbonyl absorption near 1700 cm⁻¹ and pyrazole ring vibrations.

- Mass Spectrometry (MS) confirms molecular ion peaks consistent with C9H12N2O2 (m/z 180).

Purity and Isomeric Composition

Chromatographic purification (e.g., column chromatography) typically yields the pure (E)-isomer. The (Z)-isomer is usually minor or absent due to thermodynamic stability and reaction selectivity in the Heck coupling or condensation steps.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Temp. | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Palladium-catalyzed Heck | Pyrazole triflate + ethyl acrylate | Pd(PPh3)4, TEA | DCM | RT to reflux | 50–85 | High (E)-selectivity |

| Aldol-type condensation | 1-methyl-pyrazol-4-carbaldehyde + ethyl acrylate | Piperidine | EtOH | Reflux | >80 | Simple, high yield |

| Alkylation + Esterification | Pyrazole + methylating agent + acid + ethanol | Acid catalyst | Varies | Varies | Moderate | Multi-step, less direct |

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example, acidic hydrolysis with dilute HCl or basic hydrolysis using NaOH can cleave the ester bond, forming (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid .

Aminolysis

Reaction with primary or secondary amines converts the ester into amides. This occurs via nucleophilic substitution, where the amine attacks the carbonyl carbon, displacing the ethoxide group. Conditions typically involve heating in polar aprotic solvents like DMF.

Reduction Reactions

-

Ester Reduction : The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in THF. This reaction may also reduce the α,β-unsaturated ester to a saturated alcohol .

-

Double-Bond Reduction : The conjugated double bond can undergo catalytic hydrogenation or hydride reduction (e.g., NaBH₄) to form the saturated ester derivative.

Nucleophilic Substitution

The ester carbonyl reacts with nucleophiles like alcohols, thiols, or alkoxides, leading to transesterification or formation of thioesters. For instance, reaction with t-butanol under acid catalysis yields tert-butyl acrylate derivatives.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring undergoes electrophilic substitution at positions directed by substituents. The methyl group at position 1 and the ester at position 4 may influence regioselectivity. Reactions include halogenation (e.g., with NBS under light) or alkylation .

Addition Reactions

The α,β-unsaturated ester participates in conjugate additions (e.g., Michael addition) with nucleophiles such as thiols, amines, or enolates. This reactivity is common in compounds with conjugated carbonyl systems .

Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Hydrolysis | HCl (aq), reflux; or NaOH, H₂O/THF | (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid |

| Aminolysis | Amine (e.g., NH₃), DMF, heat | (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide |

| Ester Reduction | LiAlH₄, THF, 0°C → rt | (E)-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol |

| Nucleophilic Substitution | t-BuOH, H⁺ (e.g., H₂SO₄), reflux | t-Bu (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate |

| Electrophilic Substitution | NBS, light/heat | Halogenated pyrazole derivatives (e.g., bromo) |

| Conjugate Addition | Thiol, base (e.g., K₂CO₃), rt | Thioether derivatives |

Biological Activity

While the compound itself has not been extensively studied, related pyrazole-acrylate derivatives exhibit:

-

Antimicrobial activity : Inhibition of bacterial growth via enzyme modulation.

-

Enzyme inhibition : Binding to active sites of enzymes involved in metabolic pathways.

Comparative Reactivity

| Feature | Ethyl Acrylate | Pyrazole Ring |

|---|---|---|

| Reactivity | High (ester, conjugated C=C) | Moderate (aromatic) |

| Common Reactions | Hydrolysis, aminolysis | Electrophilic substitution |

| Applications | Polymerization, drug design | Coordination chemistry |

Scientific Research Applications

Ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole moiety, which is known to interact with various biological targets.

Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the acrylate moiety can undergo Michael addition reactions with nucleophiles in biological systems, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

*Note: The methyl ester variant shares the same CAS number but differs in the ester group.

Key Comparative Analysis

a) Substituent Effects on Reactivity and Stability

- Ethyl vs. Methyl Ester : The ethyl ester group in the target compound improves lipophilicity compared to the methyl analog, enhancing membrane permeability in biological systems. However, the methyl ester exhibits faster hydrolysis rates due to reduced steric hindrance .

- Pyrazole vs. Imidazole : Replacing pyrazole with imidazole (as in ) introduces an additional nitrogen atom, altering hydrogen-bonding capabilities. Imidazole derivatives often exhibit stronger intermolecular interactions, influencing crystallization behavior and solubility .

b) Functional Group Impact on Physicochemical Properties

- Carboxylic Acid vs. Ester : The carboxylic acid derivative () has higher polarity and water solubility but lower stability under acidic conditions. It is prone to decarboxylation at elevated temperatures, unlike the ester variants .

- Hydrochloride Salt : The imidazole-based hydrochloride salt () demonstrates markedly improved aqueous solubility, making it suitable for formulations requiring high bioavailability .

Research Findings and Data

Hydrogen Bonding and Crystallography

- Pyrazole-based acrylates exhibit moderate hydrogen-bond donor/acceptor capacity, with the methyl substituent reducing directional bonding compared to unsubstituted analogs. This impacts crystal packing and melting points .

- Imidazole derivatives form stronger hydrogen-bond networks, as seen in their hydrochloride salts, which adopt layered crystalline structures .

Biological Activity

Ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazole ring, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:

This compound exhibits a vinyl group that enhances its reactivity, making it suitable for various chemical transformations and biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating their function. Additionally, it may affect cellular signal transduction pathways, influencing various cellular responses.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial activity of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL. The compound demonstrated both bactericidal and fungicidal effects, making it a potential candidate for further development in antimicrobial therapies .

Table 1: Antimicrobial Activity Summary

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Escherichia coli | 0.25 | Bactericidal |

| Candida albicans | 0.30 | Fungicidal |

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes associated with inflammatory responses.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

Anticancer Potential

Recent investigations have also highlighted the potential anticancer activities of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases, which are crucial for programmed cell death.

Case Study: Cytotoxicity Evaluation

In vitro studies demonstrated that this compound exhibited cytotoxic effects against breast cancer cell lines such as MCF7 and MDA-MB-231, with IC50 values indicating potent antiproliferative activity .

Q & A

Q. How can conflicting bioassay results be addressed in structure-activity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.